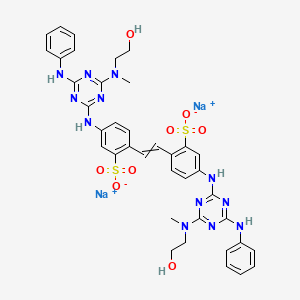

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl

Description

Historical Development and Evolution of Optical Brighteners

The quest for whiter materials is not a modern phenomenon. Early methods involved bleaching textiles in the sun or using bluing agents to mask yellowing. textilelearner.net The concept of optical whitening emerged in 1929 when Paul Krais discovered that esculin, an extract from the bark of horse chestnuts, could impart a blue fluorescence to fabrics, making them appear whiter. culturalheritage.orgtextilelearner.net This discovery paved the way for the industrial development of synthetic optical brighteners.

The mid-20th century saw the rise of synthetic, stilbene-based FWAs, which offered superior performance and lightfastness compared to their natural predecessors. culturalheritage.orgresearchgate.net These compounds quickly found widespread application in the textile and paper industries, and later became a standard ingredient in laundry detergents. textilelearner.netculturalheritage.org The evolution of these agents has been driven by the need for greater efficiency, stability to light and chemical treatments (like chlorine bleach), and compatibility with a wide range of materials and industrial processes. thegoodscentscompany.comindiamart.com

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl as a Paradigm in Fluorescent Whitening Technology

This compound, often referred to by trade names such as Tinopal CBS-X, is a prime example of a highly effective stilbene-type FWA. scbt.comclearsynth.com Its molecular structure, featuring a biphenyl (B1667301) core linked to two sulfostyryl groups, is key to its function. This extended system of conjugated double bonds is what allows the molecule to absorb UV radiation and re-emit it as visible blue light. chemicalbook.com

This compound is particularly valued for its high solubility in water, excellent lightfastness, and stability in the presence of chlorine, making it suitable for a broad range of applications, especially in laundry detergents. thegoodscentscompany.comindiamart.comconnectchemicals.com It effectively brightens cellulosic and synthetic fabrics even at low washing temperatures and with short washing times. thegoodscentscompany.comconnectchemicals.com Its ability to deliver a bright, neutral white shade has made it a benchmark in fluorescent whitening technology. indiamart.comconnectchemicals.com

Key Properties of this compound:

| Property | Description |

| CAS Number | 27344-41-8 |

| Molecular Formula | C28H20Na2O6S2 |

| Appearance | Greenish-yellow solid |

| Function | Absorbs UV light and re-emits blue light, creating a whitening effect. |

| Key Features | Lightfast, chlorine stable, highly soluble. |

| Primary Applications | Laundry detergents, textile auxiliaries, paper manufacturing. |

Current Research Landscape and Academic Significance of the Compound

Current research on this compound and related FWAs is multifaceted. A significant area of investigation involves the environmental fate and behavior of these compounds. Due to their widespread use in detergents, they are commonly found in domestic wastewater. textilelearner.net Studies focus on their adsorption to sewage sludge, potential for biodegradation, and persistence in aquatic environments. usgs.gov

Another active area of research is the development of more environmentally friendly and efficient FWAs. specialchem.com This includes exploring new molecular structures that offer enhanced performance with a reduced environmental footprint. Additionally, there is ongoing research into the photophysical properties of these molecules, aiming to better understand the mechanisms of fluorescence and photodegradation. researchgate.net The compound also serves as a model for studying dye-sensitization in solar cells and as a fluorescent probe in analytical chemistry and biomedical imaging. univook.com

Overview of Research Methodologies and Theoretical Frameworks Applicable to the Compound

A variety of analytical techniques are employed to study this compound. High-performance liquid chromatography (HPLC) is a key method for the separation, identification, and quantification of this and other FWAs in various matrices, such as detergents and environmental samples. usgs.govpsu.edu HPLC can be coupled with fluorescence or ultraviolet detectors for sensitive and specific analysis. psu.eduraytopoba.com

Spectroscopic methods are fundamental to understanding the compound's function. UV-Visible spectroscopy is used to determine the absorption spectrum, identifying the wavelengths of UV light the molecule absorbs most effectively. ncsu.edu Fluorescence spectroscopy is used to characterize the emission spectrum, revealing the color and intensity of the emitted light. ncsu.eduresearchgate.net These techniques are crucial for quality control and for studying the compound's interaction with different substrates.

Theoretical frameworks, including molecular modeling and computational chemistry, are also applied to study the electronic structure and photophysical properties of stilbene-type FWAs. researchgate.net These approaches can help in predicting the fluorescence characteristics of new molecular designs and in understanding the mechanisms of light absorption and emission at a sub-atomic level.

Common Research Methodologies:

| Methodology | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification in detergents and environmental samples. psu.eduresearchgate.net |

| UV-Visible Spectroscopy | Determination of the compound's UV absorption characteristics. ncsu.edu |

| Fluorescence Spectroscopy | Characterization of the emitted light's color and intensity. researchgate.net |

| Mass Spectrometry (MS) | Identification and structural confirmation, often coupled with HPLC. raytopoba.comtandfonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the molecular structure. chemicalbook.com |

Properties

IUPAC Name |

disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N12O8S2.2Na/c1-49(19-21-51)37-45-33(39-27-9-5-3-6-10-27)43-35(47-37)41-29-17-15-25(31(23-29)59(53,54)55)13-14-26-16-18-30(24-32(26)60(56,57)58)42-36-44-34(40-28-11-7-4-8-12-28)46-38(48-36)50(2)20-22-52;;/h3-18,23-24,51-52H,19-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYVUOFMPAXVCH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38N12Na2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027757 | |

| Record name | Disodium 4,4'-bis-(2-sulfostyryl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

900.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13863-31-5 | |

| Record name | Disodium 4,4'-bis-(2-sulfostyryl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modification of Disodium 4,4 Bis 2 Sulfostyryl Biphenyl

Methodologies for Industrial and Laboratory Scale Synthesis

The industrial production and laboratory synthesis of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl typically follow a multi-step route, commencing from biphenyl (B1667301). The key transformations involve the introduction of functional groups that are subsequently converted into the characteristic styryl moieties. A common synthetic pathway involves the chloromethylation of biphenyl, followed by the formation of a phosphonate (B1237965) intermediate, and finally a Horner-Wadsworth-Emmons (HWE) reaction. chemicalbook.comwikipedia.org

A crucial intermediate in the synthesis is 4,4'-bis(chloromethyl)biphenyl. This is generally prepared through the chloromethylation of biphenyl. Another key precursor is benzaldehyde-2-sulfonic acid, which provides the sulfonated styryl portion of the final molecule.

The Horner-Wadsworth-Emmons reaction is a widely utilized method for the formation of alkenes with a high degree of stereoselectivity, favoring the formation of the (E)-isomer, which is the desired configuration for fluorescent brighteners. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. In the context of synthesizing this compound, the phosphonate is typically derived from 4,4'-bis(chloromethyl)biphenyl, and the aldehyde is sodium benzaldehyde-2-sulfonate.

A direct synthesis of the phosphonate intermediate, 4,4'-bis(diethylphosphonomethyl)biphenyl, has been reported. A mixture of 4,4'-bis(bromoethyl)biphenyl and triethyl phosphite (B83602) is heated to produce the desired phosphonate in high yield. chemicalbook.com

Optimization of Reaction Pathways for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is critically dependent on the optimization of each reaction step to maximize yield and ensure the desired stereoselectivity. The Horner-Wadsworth-Emmons reaction, in particular, offers several parameters that can be tuned to enhance the formation of the trans-stilbene (B89595) isomer, which is crucial for the compound's fluorescent properties.

The choice of base, solvent, and reaction temperature in the HWE reaction significantly influences the stereochemical outcome. For stabilized phosphonates, the use of weaker bases and protic solvents generally favors the formation of the (E)-alkene. The reaction mechanism involves the formation of an oxaphosphetane intermediate, and the relative rates of its formation and decomposition determine the final E/Z ratio of the alkene product. nrochemistry.com

The Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF), can be utilized to favor the formation of (Z)-alkenes. nrochemistry.com However, for the synthesis of this compound, conditions that promote (E)-alkene formation are sought.

The following table summarizes key aspects of reaction optimization for the Horner-Wadsworth-Emmons synthesis of stilbene (B7821643) derivatives:

| Parameter | Influence on Reaction | Optimization Strategy for (E)-Alkene Selectivity |

|---|---|---|

| Base | Affects the rate of deprotonation of the phosphonate and the subsequent reaction with the aldehyde. | Use of milder bases such as sodium methoxide (B1231860) or potassium carbonate. |

| Solvent | Influences the solubility of reactants and intermediates, and can affect the stereochemical outcome. | Protic solvents like ethanol (B145695) or methanol (B129727) are often preferred for (E)-selectivity with stabilized ylides. |

| Temperature | Can affect the rate of reaction and the stability of intermediates. | Reaction temperatures are typically optimized to ensure a reasonable reaction rate while minimizing side reactions. |

| Phosphonate Substituents | Electron-withdrawing groups on the phosphonate stabilize the ylide and generally lead to higher (E)-selectivity. | The phosphonate derived from 4,4'-bis(chloromethyl)biphenyl provides a stabilized ylide. |

Process Engineering for Reduced Environmental Footprint and Cost Efficiency

The industrial production of optical brightening agents, including this compound, is increasingly focused on adopting green chemistry principles to minimize environmental impact and improve cost-effectiveness. ippta.coresearchgate.net This involves the use of less hazardous reagents, the development of catalytic processes, and the optimization of reaction conditions to reduce energy consumption and waste generation.

One area of focus is the replacement of traditional solvents with more environmentally benign alternatives. Water-based syntheses are particularly attractive from a green chemistry perspective. The development of water-soluble catalysts and reagents can facilitate reactions in aqueous media, reducing the need for volatile organic compounds (VOCs).

Process intensification, which aims to develop smaller, more efficient, and safer production processes, is another key strategy. This can involve the use of continuous flow reactors, which offer better control over reaction parameters, improved heat and mass transfer, and the potential for in-line purification. mdpi.com

The following table outlines some green chemistry approaches applicable to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Use of Safer Solvents | Replacing hazardous organic solvents with water or bio-based solvents. | Reduced environmental pollution and improved worker safety. |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric quantities. | Higher atom economy, reduced waste, and potential for catalyst recycling. |

| Energy Efficiency | Optimizing reaction conditions to minimize energy consumption (e.g., lower temperatures, shorter reaction times). | Reduced production costs and lower carbon footprint. |

| Waste Prevention | Designing synthetic routes that generate minimal byproducts. | Reduced disposal costs and environmental impact. |

Functionalization and Derivatization Approaches

The functionalization and derivatization of this compound are pursued to create novel molecules with tailored properties. This can involve the synthesis of structural analogues with different substituents on the biphenyl or styryl moieties, leading to changes in their electronic and photophysical characteristics.

Synthesis of Structural Analogues and Related Biphenyl Derivatives

The synthesis of structural analogues of this compound allows for a systematic investigation of structure-property relationships. By introducing different functional groups at various positions on the aromatic rings, it is possible to modulate the compound's absorption and emission spectra, quantum yield, and solubility.

For example, the synthesis of stilbene-based fluorescent probes for biological imaging often involves the incorporation of specific targeting moieties or functional groups that can react with biological molecules. nih.govnih.govcurtin.edu.auresearchgate.net These synthetic strategies can be adapted to create derivatives of this compound with new functionalities.

The synthesis of functionalized biphenyl derivatives, which serve as precursors to these analogues, can be achieved through various cross-coupling reactions, such as the Suzuki and Stille couplings. These methods allow for the controlled introduction of a wide range of substituents onto the biphenyl core.

Influence of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of this compound and its derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. The introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby influencing its absorption and emission characteristics.

A study on a series of 4,4'-bis-(2-(substituted-styryl))biphenyls investigated the effect of various substituents on their optical properties. It was found that electron-donating groups, such as methoxy (B1213986) (-OCH3) and dimethylamino (-N(CH3)2), generally cause a bathochromic (red) shift in both the absorption and emission maxima. Conversely, electron-withdrawing groups like the nitro group (-NO2) can lead to a hypsochromic (blue) shift in the absorption spectrum. rsc.org

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also influenced by substituents. The presence of heavy atoms, for instance, can enhance intersystem crossing to the triplet state, leading to a decrease in fluorescence quantum yield.

The following table presents data on the photophysical properties of selected substituted 4,4'-bis(styryl)biphenyl derivatives, illustrating the impact of different functional groups.

| Substituent on Styryl Phenyl Ring | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| -H (Unsubstituted) | 350 | 425 | 0.85 |

| -OCH3 (Methoxy) | 365 | 435 | 0.90 |

| -N(CH3)2 (Dimethylamino) | 390 | 480 | 0.75 |

| -CN (Cyano) | 355 | 430 | 0.60 |

| -NO2 (Nitro) | 370 | 510 | 0.10 |

This data highlights the significant role that chemical modification plays in tuning the optical properties of distyrylbiphenyl (B371695) derivatives, enabling their application in a wide range of technologies, from fluorescent whitening agents to advanced optical materials.

Photophysical Properties and Luminescence Mechanisms of Disodium 4,4 Bis 2 Sulfostyryl Biphenyl

Electronic Absorption and Emission Characteristics

The defining feature of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl is its ability to function as an optical brightening agent. This capability is intrinsically linked to its electronic absorption and emission spectra.

This compound absorbs light in the ultraviolet (UV) and violet regions of the electromagnetic spectrum, typically in the range of 340-370 nm. wikipedia.org Upon absorbing a photon in this energy range, the molecule is promoted from its electronic ground state to an excited singlet state. This excited state is unstable, and the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state. From this state, it returns to the ground state through the emission of a photon, a process known as fluorescence. wikipedia.org

Crucially, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. For this compound, the re-emitted light falls within the blue region of the visible spectrum, typically between 420-470 nm. wikipedia.org This emitted blue light compensates for any yellowish tinge present in a material, resulting in the visual perception of a brighter white. wikipedia.org The maximum UV absorption for this compound is observed in the range of 348-350 nm. lookchem.com

This extended conjugation is fundamental to its ability to absorb UV light. In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. As the length of the conjugated system increases, this energy gap further decreases, leading to the absorption of longer wavelengths of light. nih.gov The extensive π-system in this compound is specifically engineered to absorb light in the near-UV region.

Molecular planarity is also a critical factor. A planar conformation maximizes the overlap of p-orbitals in the conjugated system, which enhances the efficiency of π-electron delocalization. This, in turn, leads to a more intense absorption of light and a higher fluorescence quantum yield, both of which are desirable for an effective optical brightener. Any significant deviation from planarity would disrupt the conjugation and diminish its fluorescent properties.

Fluorescence Quenching Dynamics

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a substance. It can occur through various mechanisms and is influenced by the surrounding chemical environment.

The fluorescence of this compound can be quenched by various substances through either dynamic or static quenching mechanisms.

Dynamic quenching , also known as collisional quenching, occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state. biosynth.com This process is dependent on the concentration of the quencher and factors that affect diffusion, such as temperature and viscosity.

Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. biosynth.com This complex, upon excitation, returns to the ground state without the emission of light.

Studies have investigated the quenching of this compound by various quenchers. For instance, methyl viologen has been shown to be an extremely efficient quencher of its fluorescence. The quenching process in this case involves a significant contribution from static quenching, suggesting the formation of a ground-state complex between the dicationic methyl viologen and the dianionic this compound. This is supported by observed changes in the absorption spectrum upon addition of methyl viologen.

The efficiency of quenching can be quantified using the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher at concentration [Q], and Kₛᵥ is the Stern-Volmer quenching constant.

| Quencher | Kₛᵥ (M⁻¹) | Quenching Mechanism |

|---|---|---|

| Methyl Viologen | ~5.0 x 10³ | Static and Dynamic |

| Iodide Ions | Data not available | Primarily Dynamic |

| Oxygen | Data not available | Primarily Dynamic |

The efficiency of fluorescence quenching can be significantly influenced by the ionic strength and pH of the medium.

Ionic Strength: In the case of quenching by charged species, such as the quenching of the dianionic this compound by the dicationic methyl viologen, the ionic strength of the solution plays a crucial role. The presence of other ions in the solution can screen the electrostatic interactions between the fluorophore and the quencher. For example, the addition of sodium chloride (NaCl) has been shown to suppress the quenching efficiency of methyl viologen. This is because the Na⁺ and Cl⁻ ions interfere with the formation of the ground-state complex between the fluorescent whitening agent and the quencher, thereby reducing the contribution of static quenching.

pH: The fluorescence of this compound is also sensitive to pH. It has been reported to exhibit a blue-green fluorescence in acidic solutions and a pink fluorescence in alkaline solutions. acs.org This pH-dependent fluorescence behavior suggests that the protonation state of the sulfonate groups or other parts of the molecule can influence its electronic structure and, consequently, its photophysical properties. Changes in pH can alter the charge of the molecule and its interaction with potential quenchers, thereby affecting the quenching efficiency. For instance, in acidic conditions, the partial protonation of the sulfonate groups could modify the electrostatic interactions with cationic quenchers.

Supramolecular Interactions and Self-Assembly

The molecular structure of this compound, with its aromatic rings and potential for non-covalent interactions, lends itself to participation in supramolecular chemistry.

Stilbene (B7821643) derivatives, in general, are known to form two-dimensional self-assembled structures. rsc.org These assemblies are governed by intermolecular forces such as van der Waals interactions, π-π stacking between the aromatic rings, and hydrogen bonding. The symmetry of the molecule and the nature of its substituent groups can significantly influence the resulting supramolecular architecture.

For this compound, the presence of the sulfonate groups introduces the possibility of strong electrostatic interactions and hydrogen bonding, which can play a significant role in its self-assembly behavior in solution and on surfaces. The aggregation of these molecules can lead to the formation of various nanostructures. The study of these supramolecular interactions is crucial for understanding its behavior in various applications, as aggregation can sometimes lead to a decrease in fluorescence efficiency, a phenomenon known as aggregation-caused quenching. However, for some related molecules with different substituents, aggregation can lead to enhanced emission, known as aggregation-induced emission. bohrium.comresearchgate.net The specific self-assembly and aggregation behavior of this compound would depend on factors such as concentration, solvent, temperature, and the presence of other molecules or ions.

Micelle Formation and Aggregation Behavior in Aqueous Media

The aggregation behavior of stilbene derivatives and similar molecular structures in aqueous solutions is a subject of scientific interest. While specific studies detailing the critical micelle concentration or extensive aggregation behavior of this compound were not prominently featured in the reviewed literature, related studies on donor-acceptor compounds with long flexible bridges have shown a tendency to aggregate. For instance, certain naphthalene–viologen compounds connected by long polymethylene chains exhibit aggregation, with critical coagulation concentrations identified at millimolar levels. researchgate.net This suggests that molecules with extended hydrophobic regions, even with ionic groups, can undergo self-assembly in aqueous media, a behavior that could potentially be shared by this compound under certain conditions.

Host-Guest Complexation with Macrocyclic Compounds

This compound (NFW) readily forms a host-guest inclusion complex with β-cyclodextrin (β-CD) in an aqueous solution. researchgate.net Studies based on fluorescence intensity variations have demonstrated the formation of a 1:1 complex, where one molecule of the fluorescent dye is encapsulated within a single β-cyclodextrin cavity. researchgate.net The binding affinity of this interaction has been quantified, yielding a significant association constant, which indicates a stable complex formation. researchgate.net

| Host | Guest | Stoichiometry (Host:Guest) | Association Constant (Kassoc) in Water | Reference |

|---|---|---|---|---|

| β-Cyclodextrin | This compound | 1:1 | 2540 ± 380 M-1 | researchgate.net |

The encapsulation of this compound within the β-cyclodextrin cavity provides substantial protection to its fluorescent state from a variety of external, water-based quenchers, including neutral, anionic, and cationic species. researchgate.net This shielding effect is particularly pronounced against the dicationic quencher, methyl viologen (MV). In an aqueous solution without β-cyclodextrin, MV is an exceptionally efficient quencher of the compound's fluorescence. researchgate.net However, the presence of β-cyclodextrin drastically suppresses this quenching efficiency, as evidenced by a significant reduction in the Stern-Volmer constant (KSV). researchgate.net

| Quencher | Quenching Environment | Stern-Volmer Constant (KSV) | Reference |

|---|---|---|---|

| Methyl Viologen (MV) | Water | ~ 5.0 × 103 M-1 | researchgate.net |

| Water with 10 mM β-Cyclodextrin | 105 ± 12 M-1 |

Electron Donor-Acceptor Complex Formation with Aromatic and Heterocyclic Acceptors

The interaction between the dianionic this compound and the dicationic methyl viologen (MV) extends beyond simple dynamic quenching. Evidence strongly suggests the formation of a ground-state electron donor-acceptor (EDA) complex. researchgate.net In this complex, the electron-rich stilbene derivative acts as the donor, and the electron-deficient methyl viologen serves as the acceptor. The formation of this non-fluorescent ground-state complex contributes significantly to the observed fluorescence quenching, a phenomenon known as static quenching. researchgate.net This is supported by the observation that the quenching rate constant in water alone appears to exceed the diffusion-controlled limit, which is a characteristic indicator of a static quenching mechanism being operative alongside dynamic quenching. researchgate.net The addition of either β-cyclodextrin or a simple salt like NaCl suppresses the static quenching component, further confirming the role of electrostatic interactions in the formation of the EDA complex. researchgate.net

Environmental Fate, Degradation Pathways, and Biogeochemical Interactions of Disodium 4,4 Bis 2 Sulfostyryl Biphenyl

Photodegradation Mechanisms on Environmental Surfaces

The photodegradation of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl on soil and mineral surfaces is a significant pathway for its transformation in the environment. acs.org The degradation process and its efficiency are highly dependent on the nature of the mineral surface it is adsorbed to. acs.org

On the surfaces of semiconductor metal oxides such as titanium dioxide (TiO₂), in both its rutile and anatase crystalline forms, this compound undergoes extensive and rapid degradation. acs.org This enhanced degradation is attributed to the photocatalytic activity of the TiO₂ particles. acs.org When illuminated, these semiconductor particles generate electron-hole pairs, which lead to the formation of highly reactive oxygen species that effectively break down the organic molecule. acs.orgmdpi.com

Research conducted using in-situ attenuated total reflectance infrared spectroscopy (ATR-FTIR) on thin layers of rutile and anatase spiked with the compound and illuminated with 365 nm light at 88% relative humidity showed significant degradation. acs.org The photocatalytic action of TiO₂ is a well-established mechanism for the degradation of various organic pollutants. acs.orgresearchgate.net

Table 1: Photodegradation of this compound on Various Metal Oxide Surfaces

| Mineral Surface | Degradation Mechanism | Relative Degradation Rate |

|---|---|---|

| Anatase (TiO₂) | Photocatalytic | Extensive |

| Rutile (TiO₂) | Photocatalytic | Extensive |

| Alumina (B75360) (δ-Al₂O₃) | Direct Photodegradation | Slower |

| Hematite (B75146) (α-Fe₂O₃) | Direct Photodegradation | Slower (light absorption by oxide reduces rate) |

| Lepidocrocite (γ-FeOOH) | Direct Photodegradation | Slower (light absorption by oxide reduces rate) |

Data derived from in-situ ATR-FTIR spectroscopy studies. acs.org

In contrast to its behavior on TiO₂, the degradation of this compound on non-semiconductor mineral surfaces like alumina (δ-Al₂O₃), hematite (α-Fe₂O₃), and lepidocrocite (γ-FeOOH) is considerably slower. acs.org On these surfaces, the primary degradation mechanism is the direct photolysis of the adsorbed molecule, where the compound itself absorbs light energy, leading to its decomposition. acs.org

For iron oxides such as hematite and lepidocrocite, the degradation rate is further reduced. acs.org This is because the oxide layers themselves absorb a significant portion of the incident light, which shields the adsorbed this compound molecules and reduces the amount of light available for direct photolysis. acs.org

Biodegradation Pathways and Metabolite Identification

Biodegradation represents another crucial pathway for the environmental removal of this compound. This process is mediated by microorganisms that can utilize the compound as a source of carbon and energy.

The microbial degradation of the complex biphenyl (B1667301) structure is expected to proceed through a series of oxidative steps. This often involves the cleavage of the stilbene (B7821643) groups and the biphenyl core. While specific metabolic pathways for this compound are not extensively detailed in the available literature, the formation of intermediates such as 4-(4-formylphenyl)stilbene-2'-sulfonic acid is a plausible step. This intermediate would result from the oxidative cleavage of one of the styryl double bonds, a common initial step in the aerobic degradation of similar aromatic compounds. The formation of such an aldehyde intermediate would represent a move towards more easily biodegradable substances.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Titanium dioxide |

| Rutile |

| Anatase |

| Alumina |

| Hematite |

| Lepidocrocite |

Advanced Analytical Methodologies and Spectroscopic Characterization of Disodium 4,4 Bis 2 Sulfostyryl Biphenyl

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating Disodium 4,4'-bis-(2-sulfostyryl)biphenyl from impurities and related compounds. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the primary methods used for its analysis.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development

Reverse phase HPLC is a robust and widely adopted technique for the analysis of this compound. sielc.com Method development focuses on optimizing separation parameters to achieve high resolution and accurate quantification. A typical method involves a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. jisciences.com

The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous solution, often acidified to control the ionization state of the sulfonate groups and improve peak shape. sielc.com For instance, a mobile phase containing acetonitrile, water, and phosphoric acid has been shown to be effective. sielc.comsielc.com The selection of the column, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized during method development. jisciences.com This liquid chromatography method is also scalable and can be adapted for the isolation of impurities through preparative separation. sielc.com

| Parameter | Condition | Source(s) |

| Stationary Phase | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| Detection | UV-Vis Detector | jisciences.com |

| Application | Purity assessment, isolation of impurities | sielc.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster and more efficient separations compared to conventional HPLC. mdpi.com This is achieved by using columns packed with smaller particles (typically less than 2 µm), which requires instrumentation capable of handling higher back pressures. mdpi.com For the analysis of this compound, UPLC methods can be developed by adapting existing HPLC conditions to columns with smaller 3 µm particles, significantly reducing analysis time. sielc.comsielc.com This high-throughput capability is particularly valuable in production environments and for rapid screening applications. mdpi.com

| Feature | HPLC | UPLC | Source(s) |

| Particle Size | 3-5 µm | < 2 µm | mdpi.com |

| Analysis Time | Longer | Shorter | sielc.comsielc.commdpi.com |

| Resolution | Good | Higher | mdpi.com |

| System Pressure | Lower | Higher | mdpi.com |

Mass Spectrometry (MS) Compatibility and Structural Elucidation of Related Compounds

Mass spectrometry is a powerful tool for the structural characterization of small molecules and the identification of unknown impurities. rfi.ac.uk When coupled with a chromatographic system like HPLC or UPLC, it allows for the separation and subsequent mass analysis of individual components in a mixture. For HPLC methods analyzing this compound to be compatible with MS, volatile mobile phase modifiers must be used. Phosphoric acid, a common additive in UV-based HPLC, is non-volatile and must be replaced with a MS-friendly alternative like formic acid. sielc.comsielc.com

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any related substances or degradation products. unito.it Tandem MS (MS/MS) experiments, where ions are fragmented and their fragments analyzed, provide further structural details that are crucial for the definitive elucidation of molecular structures. rfi.ac.ukunito.it

| Technique | Application | Information Obtained | Source(s) |

| HPLC-MS | Identification of impurities and degradation products | Molecular weight of separated compounds | sielc.comsielc.com |

| HRMS | Determination of elemental composition | Highly accurate mass-to-charge ratio (m/z) | unito.it |

| Tandem MS (MS/MS) | Structural elucidation of unknown compounds | Fragmentation patterns for structural fingerprinting | rfi.ac.ukunito.it |

Spectroscopic Approaches for Structural and Functional Analysis

Spectroscopic techniques are essential for probing the molecular structure, conformation, and interactions of this compound. Infrared and nuclear magnetic resonance spectroscopy provide complementary information on the compound's functional groups and three-dimensional structure.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for Surface Adsorption and Degradation Monitoring

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a surface-sensitive technique ideal for studying molecules adsorbed onto a solid surface. rsc.org This method is capable of in-situ characterization at the liquid-solid interface. rsc.org Given that this compound functions as a brightening agent by adsorbing to fabrics, ATR-FTIR is a highly relevant tool for investigating its adsorption mechanism and stability on various substrates. The technique can monitor changes in the vibrational modes of the molecule's functional groups (e.g., sulfonate, aromatic rings, vinyl groups) upon interaction with a surface. researchgate.net This provides insights into the orientation and binding of the molecule. Furthermore, ATR-FTIR can be used to monitor the degradation of the compound over time by tracking the appearance of new absorption bands corresponding to degradation by-products or the disappearance of bands associated with the parent molecule. rsc.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Adsorption/Degradation Studies |

| S=O Stretch (Sulfonate) | 1250-1150 | Changes in peak position or intensity can indicate interactions with surface sites. |

| Aromatic C=C Stretch | 1600-1450 | Alterations may suggest changes in the electronic structure of the biphenyl (B1667301) or styryl rings upon binding. |

| C-S Stretch | 700-600 | Can be monitored for signs of bond cleavage during degradation studies. |

| Trans C-H bend (Vinyl) | ~965 | Disappearance of this band could indicate isomerization or degradation of the styryl linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complexation and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed three-dimensional structure and conformation of molecules in solution. nih.govnih.gov For this compound, NMR can be used to study its conformational dynamics and its interactions with other molecules, such as its complexation with cyclodextrins. researchgate.netresearchgate.net The formation of an inclusion complex, where the brightener molecule (guest) enters the cavity of a host molecule like β-cyclodextrin, can be monitored by observing changes in the chemical shifts of the protons on both the host and guest molecules. researchgate.net These complexation-induced shifts (CIS) provide definitive evidence of the interaction and can be used to determine the geometry of the resulting complex and its association constant. researchgate.net Advanced 2D NMR experiments, such as ROESY, can detect through-space interactions between protons, providing further constraints for detailed conformational analysis. nih.gov

| Nucleus | Observation | Interpretation | Source(s) |

| ¹H NMR | Changes in proton chemical shifts upon addition of a host molecule. | Indicates which parts of the molecule are involved in the complexation. | researchgate.net |

| ¹H NMR | Temperature coefficient of chemical shifts. | Can help identify the presence of intramolecular hydrogen bonds that stabilize a particular conformation. | nih.gov |

| 2D NMR (ROESY) | Observation of cross-peaks between protons of the host and guest. | Provides information on the proximity of specific atoms, defining the geometry of the host-guest complex. | nih.gov |

| ¹³C NMR | Changes in carbon chemical shifts. | Complements ¹H NMR data to provide a more complete picture of the electronic and structural changes upon complexation. |

Fluorescence Spectroscopy for Quantitative Analysis and Mechanistic Investigations

This compound, also known as Tinopal CBS-X, is a fluorescent whitening agent characterized by its strong ultraviolet (UV) absorption and subsequent emission in the blue region of the visible spectrum. Its maximum UV absorption is observed in the range of 348-350 nm. lookchem.com This distinct spectroscopic property is the foundation of its use in fluorescence spectroscopy for both quantitative analysis and the investigation of molecular interactions.

Mechanistic investigations often employ the quenching of the compound's fluorescence to understand its interaction with other molecules. Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. Studies have explored the quenching of this compound by various substances, including methyl viologen, in aqueous solutions. scholaris.caresearchgate.net Such studies can determine whether the quenching mechanism is dynamic (resulting from collisions between the fluorophore and the quencher) or static (resulting from the formation of a non-fluorescent ground-state complex). researchgate.net

For instance, research on the interaction between this compound and methyl viologen in water revealed an unexpectedly efficient quenching process. researchgate.net The bimolecular quenching rate constant (kq) was calculated to be approximately 4x1012 M-1s-1, a value that exceeds the diffusion-controlled limit, suggesting the formation of a ground-state complex between the two molecules. researchgate.net Further studies involving beta-cyclodextrin (B164692) showed that the fluorescent state of this compound can be protected within the cyclodextrin (B1172386) cavity from various water-based quenchers. scholaris.caresearchgate.net These mechanistic insights are crucial for developing applications where the compound's fluorescence needs to be modulated or stabilized.

Table 1: Spectroscopic Properties and Interaction Data of this compound

| Property | Value/Finding | Source |

| Maximum UV Absorption | 348-350 nm | lookchem.com |

| Excitation Wavelength (Typical) | 350 nm | scholaris.ca |

| Emission Scan Range | 360 - 600 nm | scholaris.ca |

| Association Constant (Kassoc) with β-Cyclodextrin | 2540 ± 380 M-1 | scholaris.ca |

| Quenching by Methyl Viologen | Highly efficient; suggests static quenching via ground-state complex formation. | researchgate.net |

Novel Application-Specific Analytical Methods

The unique fluorescent properties of this compound have been harnessed to develop innovative analytical methods tailored for specific applications in environmental monitoring and agricultural science.

Development of Fluorescent Probes for pH Sensing in Aqueous Systems (e.g., Wastewater)

This compound has been identified as a fluorescent dye suitable for measuring the pH of wastewater. biosynth.com The compound exhibits distinct, pH-dependent fluorescence, showing a blue-green fluorescence in acidic solutions and shifting to a pink fluorescence in alkaline solutions. biosynth.com This change in emission color and intensity allows it to function as an optical probe for detecting pH variations in aqueous environments.

The development of such a probe relies on the principle that changes in pH alter the electronic structure of the dye molecule, which in turn affects its fluorescence emission spectrum. By calibrating the fluorescence response (intensity ratio at two different wavelengths or color change) against known pH values, a quantitative method for pH determination can be established. This provides a sensitive, non-invasive method for monitoring the acidity or alkalinity of industrial and municipal wastewater, which is critical for environmental protection and process control.

Fluorescence-Based Methods for Pesticide Spray Quality Evaluation in Agricultural Science

A novel and practical application of this compound (referred to as CBS-X in this context) has been developed for evaluating the quality of pesticide application in agriculture. acs.orgacs.org Traditional methods for assessing spray quality often have limitations, such as the inability to measure droplet coverage and deposition simultaneously. acs.orgacs.org

The CBS-X-based method utilizes the compound as a fluorescent tracer mixed with the pesticide spray. acs.org After spraying, the targets (e.g., plant leaves) can be directly analyzed. The key advantages and findings of this method include:

Simultaneous Measurement : It allows for the simultaneous determination of droplet density, coverage, and deposition on the target. acs.org

High Stability : The compound, when in a dry state on the target surface, shows good stability against light exposure and storage conditions, ensuring the reliability of the measurements. acs.org

Direct Detection : This method avoids the need for artificial collectors like water-sensitive paper (WSP) or filter paper, as the actual spray targets can be used for detection. acs.orgacs.org Coverage is determined through image segmentation of the fluorescent spots, and deposition is quantified by eluting the tracer from the target surface and measuring its fluorescence. acs.org

Research has validated the accuracy of this method by comparing it with conventional techniques. The results showed that the difference in coverage compared to the WSP method was no more than 15%, and the difference in deposition compared to the filter paper method was no more than 20%. acs.org This fluorescence-based approach provides a more comprehensive and robust tool for optimizing pesticide application strategies, potentially leading to more effective pest control and reduced environmental impact. acs.org

Table 2: Comparison of CBS-X Method with Traditional Spray Evaluation Methods

| Parameter | CBS-X (Fluorescent Tracer) Method | Water-Sensitive Paper (WSP) | Filter Paper Method | Source |

| Measurement Capability | Droplet Density, Coverage, and Deposition (Simultaneous) | Coverage and Droplet Density | Deposition | acs.org |

| Collector | Direct analysis on target (e.g., leaves) | Artificial Collector (WSP) | Artificial Collector (Filter Paper) | acs.orgacs.org |

| Environmental Impact | Not affected by light or storage conditions once dry. | Can be affected by humidity. | N/A | acs.org |

| Accuracy (vs. CBS-X) | N/A | Coverage difference ≤ 15% | Deposition difference ≤ 20% | acs.org |

Interactions with Substrates and Performance Enhancement in Material Science

Adsorption and Interaction Mechanisms on Cellulosic and Synthetic Fibers

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl is designed to be effective on a variety of textiles, including both natural cellulosic fibers and synthetic polymers. nbinno.comthegoodscentscompany.comconnectchemicals.com Its performance is dictated by the specific surface chemistry and morphology of each fiber type.

The adsorption of this compound onto textile fibers is a complex process influenced by the chemical nature of both the brightener and the fiber.

Cotton and Hemp (Cellulosic Fibers): The primary mechanism for the adsorption of stilbene-based optical brighteners like this compound onto cotton and other cellulosic fibers is a combination of hydrogen bonding and van der Waals forces. The cellulose (B213188) polymer of cotton is rich in hydroxyl (-OH) groups, which provide sites for hydrogen bonds to form with the sulfonate (-SO3-) groups and other polar moieties of the brightener molecule. This interaction is a form of physical adsorption.

The kinetics of this adsorption process on cotton have been found to follow a pseudo-second-order model, indicating that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. Thermodynamic studies of similar stilbene (B7821643) brighteners on cotton show that the process is spontaneous and exothermic. The addition of salts like sodium chloride or sodium sulfate can increase the adsorption rate by reducing the negative surface charge of the cotton fibers in an aqueous environment, thereby lowering the electrostatic repulsion between the anionic brightener and the fiber.

Nylon and Polyester (B1180765) Blends (Synthetic Fibers): The interaction of this compound with synthetic fibers such as nylon and polyester is governed by different principles. Nylon, a polyamide, possesses amide groups that can participate in hydrogen bonding, providing sites for the brightener to attach.

Polyester, on the other hand, is a more hydrophobic and crystalline polymer with fewer sites for hydrogen bonding. The adsorption of anionic brighteners like this compound onto polyester is generally less efficient than on cotton. To enhance the affinity of optical brighteners for polyester, modifications to the brightener's molecular structure or the fiber's surface are often necessary. For instance, the cationization of cotton/polyester blends can be performed to alter the surface charge of the fibers, thereby promoting the adsorption of anionic optical brighteners. This modification leads to a more uniform and enhanced whitening effect on the blended fabric.

The kinetics of adsorption on these synthetic fibers are influenced by factors such as temperature, pH, and the presence of dispersing agents, which help to break down aggregates of the brightener and facilitate its diffusion into the fiber structure.

Table 1: Adsorption Characteristics of this compound on Various Fibers

| Fiber Type | Primary Adsorption Mechanism | Key Influencing Factors |

|---|---|---|

| Cotton | Hydrogen bonding, van der Waals forces | pH, temperature, electrolyte concentration |

| Hemp | Hydrogen bonding, van der Waals forces | Presence of lignin and hemicellulose |

| Nylon | Hydrogen bonding with amide groups | Temperature, pH |

| Polyester | Hydrophobic interactions, dispersion forces | Fiber surface modification (e.g., cationization), dispersing agents |

The effectiveness of this compound is not solely dependent on surface chemistry but is also significantly impacted by the physical structure and chemical makeup of the fibers.

The morphology of cotton fibers, including their length, fineness, and maturity, can affect the accessibility of the brightener to the internal fibrillar structure. A more open and accessible fiber structure allows for better penetration and a more uniform distribution of the optical brightener, leading to a higher perceived whiteness. Conversely, irregularities in fiber morphology can lead to uneven application and a blotchy appearance. The presence of natural impurities in cotton, such as waxes and pectins, can also hinder the adsorption of the brightener, which is why scouring and bleaching are essential pre-treatments. researchgate.netresearchgate.net

Formulation Science for Optimized Optical Performance

In the papermaking industry, achieving high levels of whiteness and brightness is often a key quality parameter. The use of polymeric additives in conjunction with this compound is a common practice to maximize its optical effects. google.com

Polyvinyl Alcohol (PVA): PVA is known to act as a carrier for optical brightening agents. google.com Its inclusion in a formulation can lead to an increase in the fluorescence of the brightener. google.com This is attributed to PVA's ability to form a protective colloid around the brightener molecules, which can prevent quenching and enhance their light-emitting properties.

Carboxymethyl Cellulose (CMC): CMC is another important additive in papermaking that exhibits synergistic effects with optical brighteners. google.com It can improve the retention of the brightener on the paper fibers and contribute to a more uniform distribution. google.com This leads to a more consistent and higher level of whiteness in the final paper product.

Sorbitol: Sorbitol can act as a carrier for optical brightening agents and also helps to lower the viscosity of the formulation, which can be beneficial in coating and sizing applications. google.com A formulation containing a hexa-sulfonated optical brightener, polyvinyl alcohol, konjac glucomannan, carboxymethyl cellulose, and sorbitol has been shown to yield superior whiteness compared to formulations with the optical brightener alone. google.com

Table 2: Synergistic Effects of Polymeric Additives with this compound in Papermaking

| Polymeric Additive | Synergistic Effect | Impact on Paper Properties |

|---|---|---|

| Polyvinyl Alcohol (PVA) | Acts as a carrier, enhances fluorescence | Increased brightness |

| Carboxymethyl Cellulose (CMC) | Improves retention and distribution | Higher and more uniform whiteness |

| Glucomannan | Enhances brightener performance, improves paper strength | Improved whiteness and physical properties |

| Sorbitol | Acts as a carrier, reduces formulation viscosity | Enhanced whiteness and improved processability |

The components of a formulation containing this compound have a direct impact on how brightness develops during the manufacturing process and how well that whiteness is maintained over time.

The choice of carrier substances, such as PVA and sorbitol, can significantly increase the efficiency of the optical brightener, leading to a greater degree of whiteness for a given amount of brightener. google.comgoogle.com These carriers help to keep the brightener molecules in a state where they can effectively absorb UV light and emit blue light.

The retention of whiteness is also a critical factor. Optical brighteners can degrade over time due to exposure to light and oxygen. pulppapermill.com The formulation can play a role in protecting the brightener from degradation. For example, the polymeric matrix created by additives like PVA and CMC can help to shield the brightener molecules from environmental factors, thereby improving the long-term stability of the whitening effect. Furthermore, the use of certain additives can help to stabilize the whiteness of the paper by other mechanisms. For instance, sorbitol has been described in a method for stabilizing the whiteness of fluorescent whitening agents in surface-treatment sizes for paper. google.com

Advanced Material Integration and Functionalization

Beyond its traditional applications in textiles and paper, the unique fluorescent properties of this compound open up possibilities for its integration into advanced materials and for the functionalization of various substrates.

The covalent attachment of stilbene-based fluorescent whitening agents to materials like cotton fabric has been explored as a way to achieve excellent washing durability. This approach involves synthesizing a modified brightener that can form a covalent bond with the substrate, for example, through radiation-induced grafting copolymerization. This results in a much more permanent whitening effect compared to traditional adsorption methods.

Furthermore, the functionalization of polymers with moieties similar to those found in this compound can be used to create novel materials with specific optical properties. For example, the incorporation of such fluorescent groups into polymer matrices can lead to the development of sensors, tracers, or materials with tailored light-emitting characteristics. The field of post-polymerization functionalization allows for the introduction of such functional groups onto existing polymer backbones, offering a versatile route to new materials.

Incorporation into Coating and Polymer Systems for Enhanced Optical Properties

This compound is widely used as a fluorescent whitening agent (FWA) or optical brightening agent (OBA) in a variety of polymer and coating applications. fibre2fashion.comfuturemarketinsights.comspecialchem.com Its primary function is to counteract the inherent yellowing of materials, making them appear whiter and brighter to the human eye. fibre2fashion.com This effect is achieved through a fluorescence mechanism where the compound absorbs invisible UV radiation (typically in the 340-370 nm range) and re-emits it as visible light in the blue portion of the spectrum (around 420-470 nm). fibre2fashion.com This emitted blue light masks the yellow cast of the substrate.

The compound's effectiveness is notable in various systems, including molded thermoplastics, polymer films and sheets, adhesives, and paper coatings. connectchemicals.comspecialchem.com In the paper industry, it is incorporated into pigment coatings to enhance the brightness and whiteness of the final product. diva-portal.org Research has shown that applying the FWA in the top coating layer is more effective than in a pre-coating for achieving high optical responses. diva-portal.org

The performance of this compound can be influenced by its interaction with other components in a formulation. For instance, in flexible PVC, a brilliant white can be achieved with small concentrations of the FWA when used with anatase titanium dioxide. specialchem.com However, the effectiveness can be slightly reduced with rutile titanium dioxide, as it absorbs light in a similar UV wavelength range, creating a competitive absorption scenario. specialchem.com

Recent research has explored synergistic interactions between anionic FWAs, such as the subject compound, and cationic polymers. It has been demonstrated that certain linear cationic polymers, like cationic polyvinylformamide, can boost the performance of these FWAs in coating applications. researchgate.net The polymer chain is thought to rigidly fix the FWA molecules, preventing aggregation-induced quenching, where neighboring FWA molecules diminish each other's fluorescent output. researchgate.net This carrier mechanism not only enhances brightness but also leverages other beneficial properties of the polymer, such as improving paper strength. researchgate.net

Table 1: Applications in Polymer and Coating Systems

| Application Area | Polymer/Coating System | Enhancement Effect | Research Findings |

| Plastics | Molded Thermoplastics, Films, Sheets | Masks natural yellowing, brightens colors, improves initial color | Effective at low concentrations; performance can be affected by pigments like TiO2. specialchem.com |

| Paper Manufacturing | Pigment Coatings (e.g., for LWC paper) | Increases brightness and whiteness of paper. diva-portal.org | More effective in the top coating layer; positive influence when used with shading colorants. diva-portal.org |

| Detergents | Laundry Detergents (Powder and Liquid) | Enhances whiteness of cellulosic and synthetic fabrics. connectchemicals.com | Maintains or enhances the level of brightness on fabrics after washing. fibre2fashion.com |

| Textiles | Drapery, Fibers, Industrial Non-Wovens | Imparts a bright, neutral white shade. connectchemicals.com | Suitable for various fibers including cellulose, nylon, and wool. fibre2fashion.com |

| Adhesives & Leather | Adhesives, Synthetic Leather | Improves overall appearance and whiteness. specialchem.com | Broad utility in specialty polymer systems. |

Role in Supramolecular Materials and Assemblies

The field of supramolecular chemistry focuses on creating complex, functional assemblies through non-covalent interactions between molecules. While specific research on the supramolecular assemblies of this compound is not extensively documented, the molecular structure provides a strong basis for its potential role in this area. The molecule is a derivative of stilbene, a class of compounds known for its ability to self-assemble into ordered nanostructures. researchgate.net

The core of the molecule consists of a rigid biphenyl (B1667301) and two stilbene units. Such rigid, planar structures are often foundational building blocks in creating self-assembled systems. nih.govresearchgate.net The planarity and aromatic nature of the core can facilitate π-π stacking interactions, a key driving force in the formation of supramolecular polymers and networks. Additionally, the presence of two sulfonate groups (SO₃⁻) introduces anionic charges and the potential for strong, directional hydrogen bonding and electrostatic interactions.

Research on other stilbene derivatives highlights their utility in creating advanced materials:

Photoresponsive Materials: Stilbene cores can undergo cis-trans photoisomerization when exposed to UV light. This transformation changes the geometry of the molecule from bent (cis) to linear (trans), which can be harnessed to control self-assembly. For example, researchers have created discrete metallacycles using stiff-stilbene ligands that, upon photoirradiation, transform into extended metallosupramolecular polymers. nih.gov This demonstrates a pathway to creating materials whose structure and properties can be controlled by light.

Two-Dimensional Assemblies: Stilbene derivatives substituted with functional groups like esters and alkoxy chains have been shown to self-assemble on surfaces into highly ordered two-dimensional nanostructures, such as chiral networks and linear lamellae. researchgate.net The final structure is dictated by a balance of intermolecular forces (e.g., hydrogen bonding, van der Waals forces) and molecule-substrate interactions.

Aggregation-Induced Emission (AIE): Some luminogens based on biphenyl and stilbene-like structures exhibit aggregation-induced emission, a phenomenon where the molecules are non-emissive when dissolved but become highly fluorescent upon aggregation in the solid state. nih.govharvard.edu This is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel. Self-assembly of molecules like 4,4'-bis(1,2,2-triphenylvinyl)biphenyl can produce crystalline microfibers with near-perfect fluorescence efficiency. nih.gov

Given these precedents, the structure of this compound, with its rigid aromatic core and ionic sulfonate groups, is well-suited for directed self-assembly through a combination of π-π stacking, electrostatic interactions, and hydrogen bonding. The stilbene units also offer the potential for creating photo-switchable supramolecular systems. Future research may exploit these properties to design novel functional materials, such as light-responsive polymers, ordered thin films for optical applications, or fluorescent nanoparticles with AIE characteristics for sensing.

Future Research Directions and Unexplored Avenues for Disodium 4,4 Bis 2 Sulfostyryl Biphenyl

Computational Chemistry and Molecular Modeling for Predictive Design and Mechanistic Insights

Computational chemistry and molecular modeling are poised to revolutionize the development of new and improved fluorescent whitening agents. By employing techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can gain unprecedented insights into the structure-property relationships of molecules like Disodium 4,4'-bis-(2-sulfostyryl)biphenyl.

These computational methods allow for the prediction of key properties, including absorption and fluorescence spectra, quantum yields, and photostability, without the need for extensive and time-consuming laboratory synthesis. For instance, DFT calculations can elucidate the electronic and optical properties of stilbene (B7821643) derivatives, providing a theoretical foundation to support experimental findings. biosynth.com This predictive power can guide the rational design of novel FWAs with tailored characteristics, such as enhanced brightness, improved lightfastness, or altered emission wavelengths.

Furthermore, molecular modeling can offer deep mechanistic insights into the photoisomerization and photodegradation processes that affect the performance and longevity of stilbene-based brighteners. Understanding the intricacies of cis-trans isomerization, a phenomenon that can lead to a loss of fluorescence, is crucial for designing more robust and efficient whitening agents. bccresearch.com Computational studies can map the potential energy surfaces of the molecule's excited states, identifying the energy barriers and pathways for these transformations. This knowledge is instrumental in developing strategies to stabilize the desired trans-isomer and inhibit non-radiative decay pathways, ultimately leading to more effective and durable optical brighteners.

Table 1: Application of Computational Methods in FWA Research

| Computational Technique | Application in FWA Research | Potential Insights for this compound |

| Density Functional Theory (DFT) | Prediction of electronic structure and ground-state properties. | Understanding the influence of sulfonate groups on the molecule's geometry and electron distribution. |

| Time-Dependent DFT (TD-DFT) | Calculation of excited-state properties, including absorption and emission spectra. | Predicting the fluorescence characteristics and optimizing the structure for maximum brightness. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in different environments (e.g., on a cellulose (B213188) fiber). | Gaining insights into the binding mechanisms and the impact of the substrate on photophysical properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the behavior of the FWA in a complex environment by treating the FWA with quantum mechanics and the surroundings with molecular mechanics. | Modeling the interaction with textile fibers or detergent matrices to predict performance in real-world applications. |

Development of Nanomaterial Hybrid Systems and Encapsulation Technologies

The integration of this compound with nanomaterials and the development of advanced encapsulation technologies represent a promising frontier for enhancing its performance and expanding its utility. Encapsulation involves entrapping the FWA within a protective shell, which can offer a multitude of benefits.

One of the primary advantages of encapsulation is the potential for controlled release. For instance, in laundry detergents, encapsulating the optical brightener could allow for its gradual release during the washing cycle, leading to more efficient deposition onto fabrics and potentially reducing the required dosage. researchgate.net Furthermore, the protective shell can shield the FWA from harsh chemical environments, such as the presence of bleach in detergents, thereby preventing its degradation and preserving its whitening efficacy. google.com

The choice of encapsulating material is critical and can be tailored to the specific application. Polymers are a common choice for creating micro- or nanocapsules that can house the FWA. nih.gov The properties of these capsules, such as their size, permeability, and stability, can be precisely controlled through the selection of the polymer and the encapsulation method.

Beyond simple encapsulation, the creation of hybrid systems with nanomaterials opens up new possibilities. For example, incorporating the FWA into a matrix with inorganic nanoparticles could lead to synergistic effects, such as improved photostability and enhanced fluorescence. Research into these hybrid systems could unlock novel functionalities and applications for this compound.

Exploration of Novel Photonic and Sensing Applications Beyond Traditional Optical Brightening

The inherent fluorescent properties of this compound make it a candidate for a range of photonic and sensing applications that extend far beyond its traditional role as an optical brightener. The ability of stilbene derivatives to act as fluorescent probes is an area of active research. nih.govnih.gov

A notable and direct application that has been identified is the use of this compound as a fluorescent dye for measuring the pH of wastewater. biosynth.com The compound exhibits a blue-green fluorescence in acidic solutions and a pink fluorescence in alkaline solutions, making it a sensitive optical probe for monitoring pH changes in aqueous environments. biosynth.com This dual-emission property provides a clear visual indicator of pH, which could be harnessed for simple and rapid environmental monitoring.

Furthermore, the broader family of stilbene derivatives has been explored for various sensing applications. For instance, dicyanostilbene-derived probes have been developed for the detection of lead ions in biological systems. nih.gov This suggests that with appropriate chemical modification, this compound could be adapted to create selective sensors for other environmentally relevant analytes.

In the realm of photonics, substituted stilbene molecules are utilized as blue dye lasers, with emission wavelengths typically in the 400-450 nm range. azooptics.com The high fluorescence quantum yield and chemical stability of certain stilbene derivatives make them suitable for use as the active gain medium in lasers. azooptics.com Future research could investigate the potential of this compound or its derivatives in the development of novel photonic devices.

Table 2: Potential Novel Applications for this compound

| Application Area | Specific Use | Underlying Principle |

| Environmental Sensing | pH sensor for wastewater. biosynth.com | pH-dependent fluorescence emission (blue-green in acid, pink in alkali). biosynth.com |

| Environmental Sensing | Potential for other ion-selective sensors. | Modification of the molecular structure to include specific ion-binding sites. |

| Photonics | Potential as a gain medium in dye lasers. azooptics.com | High fluorescence quantum yield and photostability. azooptics.com |

| Biomedical Imaging | Fluorescent probe for cellular components. ontosight.ai | Ability to interact with biological molecules and exhibit fluorescence. ontosight.ai |

Sustainable Synthesis and Circular Economy Approaches for Fluorescent Whitening Agent Production

The increasing global emphasis on sustainability and the principles of a circular economy necessitates a re-evaluation of the production and lifecycle of chemicals like this compound. Future research in this area will likely focus on developing greener synthesis routes and implementing circular economy models to minimize environmental impact.

Current synthetic methods for stilbene-based compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. researchgate.net A key area for future research is the development of more sustainable synthetic pathways. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising alternative. For example, the enzymatic sulfation of aromatic compounds is an emerging field that could lead to milder and more environmentally friendly methods for producing sulfonated stilbenes. nih.gov

The concept of a circular economy, which aims to eliminate waste and promote the continual use of resources, is highly relevant to the chemical industry. nih.gov For fluorescent whitening agents, this could involve several strategies. One approach is to design FWAs that are more readily biodegradable, reducing their persistence in the environment. nih.gov However, many stilbene derivatives, including this compound, are known to have low biodegradability. nih.gov

Another crucial aspect of a circular economy is the effective management of products at the end of their life. In the context of paper and textiles, this involves improving the recyclability of materials containing FWAs. Research into enzymatic treatments to remove FWAs from recycled paper fibers is a step in this direction. researchgate.net Such technologies could help to close the loop in the paper and textile industries, allowing for the recovery and reuse of valuable materials while minimizing the environmental burden of residual chemicals. Furthermore, advanced wastewater treatment processes, such as ozonation, are being investigated for their ability to degrade persistent FWAs in industrial effluents. nih.gov

By embracing green chemistry principles in synthesis and adopting a circular economy mindset for the entire product lifecycle, the environmental footprint of this compound and other fluorescent whitening agents can be significantly reduced.

Q & A

What are the recommended spectroscopic techniques for characterizing the optical properties of BSSBP in aqueous solutions?

Level: Basic

To analyze BSSBP's optical behavior, UV-Vis absorption and fluorescence spectroscopy are primary tools. Aggregation states in aqueous media can be monitored via spectral shifts: monomeric forms exhibit sharp peaks, while aggregates show broadened or red-shifted bands. For example, BSSBP’s fluorescence emission in water (400–500 nm) correlates with its supramolecular interactions in donor-acceptor systems . Baseline corrections using organic solvents (e.g., methanol) are advised to distinguish solvent-induced artifacts.

How can the aggregation behavior of BSSBP be controlled in different aqueous media?

Level: Basic

Aggregation is modulated using surfactants like cetyltrimethylammonium bromide (CTAB) or sodium dodecyl sulfate (SDS). CTAB’s cationic headgroups disrupt BSSBP’s π-π stacking via electrostatic repulsion, stabilizing monomeric forms. Conversely, SDS may enhance aggregation due to hydrophobic interactions. Experimental protocols recommend surfactant concentrations above critical micelle concentrations (CMCs) and dynamic light scattering (DLS) to validate dispersion states .

What methodological approaches are used to study supramolecular donor-acceptor complexes involving BSSBP?

Level: Advanced

BSSBP’s electron-donating capability is exploited in dyads with electron-deficient partners like cationic perylenediimide (TAIPDI). Methods include:

- Fluorescence quenching assays to quantify charge-transfer efficiency.

- Time-resolved spectroscopy to measure excited-state lifetimes.

- Computational modeling (DFT or TD-DFT) to predict orbital overlaps and binding energies.

π-π stacking and ionic interactions are confirmed via Job’s plot analysis and solvent-dependent spectral titrations .

How do computational models assist in predicting electronic interactions in BSSBP-based systems?

Level: Advanced

Density functional theory (DFT) optimizes BSSBP’s geometry and frontier molecular orbitals (HOMO-LUMO gaps). Time-dependent DFT (TD-DFT) simulates UV-Vis transitions, validating experimental absorbance maxima. For supramolecular dyads, molecular docking identifies favorable binding sites, while charge-density difference maps reveal electron redistribution upon complexation .

What parameters are critical in modeling the environmental fate of BSSBP in aquatic systems?

Level: Advanced

Key parameters include:

- Photodegradation rate constants (measured via UV irradiation experiments).

- Light absorption coefficients (derived from UV-Vis spectra).

- Hydrolysis and biodegradation rates under varying pH and microbial activity.

Sensitivity analyses in environmental models (e.g., Tokyo Bay simulations) prioritize photodegradation as the dominant degradation pathway .

How does BSSBP function as a UV absorber in composite coatings, and what experimental setups validate its efficacy?

Level: Advanced

BSSBP absorbs UV light (275–400 nm) and re-emits in the visible range (400–500 nm), reducing UV-induced polymer degradation. Testing protocols involve:

- Accelerated weathering chambers with UV-A lamps (e.g., 35 W).

- Fluorescence microscopy to map BSSBP distribution in coatings.

- Electrochemical impedance spectroscopy (EIS) to assess corrosion protection in coatings .

What structural features of BSSBP contribute to its fluorescence properties?

Level: Basic

The conjugated biphenyl-stilbene backbone enables π→π* transitions, while sulfonate groups enhance water solubility and reduce aggregation-induced quenching. Substituent positioning (e.g., ortho-sulfostyryl groups) fine-tunes emission wavelength and quantum yield .

What strategies mitigate experimental artifacts when analyzing BSSBP’s photostability under varying pH conditions?

Level: Advanced

- Use degassed buffers to minimize oxygen-mediated photooxidation.